molecular formula C10H8BrN B185793 8-Bromo-4-methylquinoline CAS No. 172939-50-3

8-Bromo-4-methylquinoline

Cat. No. B185793
M. Wt: 222.08 g/mol
InChI Key: RNCFUSVOFDOIRR-UHFFFAOYSA-N
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Patent
US09296701B2

Procedure details

As shown in step 9-iii of Scheme 9, selenium dioxide (764.7 g, 6.754 mol) was taken up in 3.25 L of dioxane and 500 mL of water. The stirred solution was heated to 77° C. and 8-bromo-4-methylquinoline (compound 2030, 500 g, 2.251 mol) was added in one portion. The reaction mixture was stirred at reflux for 30 minutes and then cooled with a water bath to about 45° C., at which temperature a precipitate was observed. The suspension was filtered through diatomaceous earth which was subsequently washed with the hot THF to dissolve any residual solids. The filtrate was concentrated to a minimum volume under reduced pressure and 2M NaOH (2.81 L, 5.63 mol) was added to achieve a pH of 8 to 9. The reaction mixture was stirred at this pH for 30 minutes. A precipitate resulted which was collected by filtration and air-dried overnight to produce 8-bromoquinoline-4-carbaldehyde (compound 2031) as an yellowish solid: MS=236.16 (M+H); 1H NMR (300 MHz, CDCl3) δ 10.52 (s, 1H), 9.34 (d, J=4.2 Hz, 1H), 9.05 (dd, J=8.5, 1.2 Hz, 1H), 8.18 (dd, J=7.5, 1.3 Hz, 1H), 7.88 (d, J=4.2 Hz, 1H), 7.60 (dd, J=8.5, 7.5 Hz, 1H). This material was used as is in subsequent reactions.
Quantity
764.7 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.81 L
Type
reactant
Reaction Step Three
Quantity
3.25 L
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[Br:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[C:10]2[CH3:15].[OH-:16].[Na+]>O1CCOCC1.O>[Br:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[C:10]2[CH:15]=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
764.7 g
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
BrC=1C=CC=C2C(=CC=NC12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C(=CC=NC12)C
Step Three
Name
Quantity
2.81 L
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3.25 L
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled with a water bath to about 45° C., at which temperature a precipitate
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through diatomaceous earth which
WASH
Type
WASH
Details
was subsequently washed with the hot THF
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any residual solids
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at this pH for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A precipitate resulted which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(=CC=NC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.